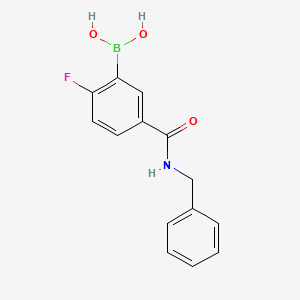

Acide (5-(benzylcarbamoyl)-2-fluorophényl)boronique

Vue d'ensemble

Description

“(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, ranging from organic synthesis to medicinal chemistry.

Synthesis Analysis

The synthesis of “(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid” involves the reaction of 2-fluoro-5-aminobenzoic acid with benzyl chloroformate, followed by the reaction with boric acid in the presence of triethylamine. The obtained product is then purified by recrystallization from methanol.

Molecular Structure Analysis

The molecular formula of “(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid” is C14H13BFNO3 . It has an average mass of 273.067 Da and a monoisotopic mass of 273.097260 Da .

Chemical Reactions Analysis

Boronic acid-based compounds, such as “(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid”, have been found to be involved in numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .

Physical and Chemical Properties Analysis

“(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid” has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 71.1±0.4 cm3 . The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors . It also has 4 freely rotating bonds . The polar surface area of the compound is 70 Å2 , and its polarizability is 28.2±0.5 10-24 cm3 .

Applications De Recherche Scientifique

Détection du glucose dans la gestion du diabète

Dérivés d'acide boronique : sont essentiels au développement de capteurs de glucose non enzymatiques. Ces capteurs utilisent le mécanisme de liaison covalente et réversible des acides boroniques pour la reconnaissance du glucose, ce qui est crucial pour la surveillance continue du glucose et la libération d'insuline réactive dans la gestion du diabète . Les deux sites de liaison spécifiques du glucose à l'acide boronique peuvent être exploités pour obtenir une surveillance sélective du glucose, en utilisant des molécules contenant deux groupes d'acide boronique qui correspondent à la fois à la distance et à l'orientation des deux sites de liaison du glucose .

Applications de détection

Les acides boroniques, y compris les dérivés comme le N-Benzyl 3-borono-4-fluorobenzamide, ont été utilisés dans diverses applications de détection en raison de leur interaction avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Ces interactions conduisent à leur utilité dans les dosages homogènes et la détection hétérogène, qui peuvent se produire à l'interface du matériau de détection ou dans l'échantillon en vrac .

Développement thérapeutique

L'interaction des acides boroniques avec les protéines et leur manipulation est un domaine de croissance significative. Les acides boroniques ont été utilisés dans le développement de thérapeutiques, en particulier dans la manipulation des protéines et le marquage cellulaire. Cela comprend leur utilisation dans l'électrophorèse des molécules glyquées et comme matériaux de construction pour les microparticules dans les méthodes analytiques .

Contrôle de la libération d'insuline

Dans le domaine du traitement du diabète, les dérivés d'acide boronique sont utilisés dans les polymères pour la libération contrôlée d'insuline. Cette application tire parti de la capacité de l'acide boronique à se lier aux diols, ce qui est une interaction clé dans la régulation des niveaux d'insuline chez les patients diabétiques .

Outil biochimique pour les voies de signalisation

Les acides boroniques servent d'outils biochimiques à diverses fins, notamment l'interférence dans les voies de signalisation et l'inhibition enzymatique. Ces composés peuvent être utilisés pour délivrer des molécules dans les cellules, affectant ainsi les mécanismes de signalisation à l'intérieur des cellules .

Chimie analytique

Les acides boroniques sont essentiels à la chimie des glucides et à la glycobiologie. Ils jouent un rôle crucial dans l'analyse, la séparation, la protection et l'activation des glucides. Cela les rend précieux en chimie analytique pour identifier et quantifier diverses substances biologiques et chimiques .

Science des matériaux

Les matériaux fonctionnalisés par l'acide boronique présentent une utilité significative en science des matériaux. Ils sont utilisés dans la création de nouveaux matériaux avec des propriétés de liaison spécifiques, qui peuvent être appliquées dans divers domaines allant de la surveillance environnementale au développement de nouveaux types de capteurs .

Chimie synthétique

Enfin, les dérivés d'acide boronique sont largement utilisés en chimie synthétique pour les processus catalysés par les métaux comme la réaction de Suzuki-Miyaura, la catalyse acide, la synthèse asymétrique des acides aminés et l'hydroboration. Leur stabilité et leur caractère non toxique les rendent adaptés à une variété de réactions synthétiques .

Safety and Hazards

The safety data sheet for a similar compound, boric acid, indicates that it may damage fertility and the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of exposure or concern, it is recommended to get medical attention/advice .

Mécanisme D'action

Target of Action

The primary targets of (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid, also known as N-Benzyl 3-borono-4-fluorobenzamide, are biological molecules possessing polyhydroxy motifs . These include phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .

Mode of Action

The compound interacts with its targets through the formation of five-membered boronate esters with diols . This interaction mimics certain biological processes such as protein-substrate interactions . Boronic acids, like the one in this compound, are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .

Biochemical Pathways

The compound affects various biochemical pathways. By binding to its targets, it can interfere in signaling pathways and inhibit enzymes . It can also act as a biochemical tool for sensing and detection of analytes .

Pharmacokinetics

Bortezomib is rapidly distributed into tissues after administration of a single dose, with an initial plasma distribution half-life of less than 10 minutes, followed by a longer elimination phase . It is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile . Bortezomib is a substrate of several cytochrome P450 isoenzymes .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific targets it binds to. For example, if the compound binds to enzymes, it can inhibit their function, leading to changes in the cellular processes that these enzymes are involved in .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the stability of the boronate esters formed by the compound . Additionally, the presence of other compounds, such as strong cytochrome P450 3A4 inducers and inhibitors, can alter the systemic exposure of boronic acid-based compounds .

Propriétés

IUPAC Name |

[5-(benzylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO3/c16-13-7-6-11(8-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOKRXJQZIVZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660203 | |

| Record name | [5-(Benzylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-53-9 | |

| Record name | B-[2-Fluoro-5-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1521976.png)

![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)

![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)